molecular formula C9H11NO2S B14225314 N-(3,4-Dimethoxyphenyl)methanethioamide CAS No. 544461-36-1

N-(3,4-Dimethoxyphenyl)methanethioamide

Cat. No.: B14225314
CAS No.: 544461-36-1
M. Wt: 197.26 g/mol
InChI Key: UOXCGJZEOJGNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)methanethioamide is a thioamide derivative characterized by a methanethioamide group (-C(=S)-NH-) attached to a 3,4-dimethoxyphenyl moiety.

Properties

CAS No.

544461-36-1

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)methanethioamide

InChI

InChI=1S/C9H11NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-6H,1-2H3,(H,10,13)

InChI Key

UOXCGJZEOJGNSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)methanethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)methanethioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to produce other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)methanethioamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Functional Group and Structural Differences

The thioamide group in N-(3,4-Dimethoxyphenyl)methanethioamide contrasts with amide-containing analogues like N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) . Key differences include:

  • Synthesis : Rip-B is synthesized via a benzoyl chloride reaction with 3,4-dimethoxyphenethylamine (80% yield), whereas thioamides like the target compound typically require sulfurizing agents (e.g., Lawesson’s reagent) for conversion from amides.

Physical and Spectral Properties

  • Melting Points : Rip-B exhibits a melting point of 90°C, while thioamides generally have lower melting points due to weaker crystalline packing.
  • NMR Shifts : In Rip-B, the amide proton resonates near δ 6.5–7.5 ppm (1H-NMR), whereas thioamide protons typically appear downfield (δ 8.0–10.0 ppm) due to sulfur’s electron-withdrawing effect. The 13C-NMR of the thioamide’s C=S group is expected near δ 190–210 ppm, compared to amide C=O (δ 165–175 ppm).

Heterocyclic Analogues

Compounds like N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide () introduce heterocyclic moieties (e.g., oxazolidin-2-yl and thienylsulfonyl groups). These modifications increase molecular complexity and may improve target selectivity or solubility compared to simpler thioamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.